2,3-Dimethylanthraquinone
2,3-Dimethylanthraquinone
2,3-Dimethylanthraquinone is 2,3-dimethyl substituted anthraquinone and its synthesis has been reported. Electron transfer rate constants for the reaction between radical anions of 2,3-dimethylanthraquinone with benzyl bromide has been evaluated. The photoreactivity of 2,3-dimethylanthraquinone has been evaluated to investigate its usefulness as a photo-reagent for the analysis of ginsenosides using photoreduction fluorescence (PRF) detection method.
Brand Name:
Vulcanchem
CAS No.:
6531-35-7
VCID:
VC21322769
InChI:
InChI=1S/C16H12O2/c1-9-7-13-14(8-10(9)2)16(18)12-6-4-3-5-11(12)15(13)17/h3-8H,1-2H3
SMILES:
CC1=CC2=C(C=C1C)C(=O)C3=CC=CC=C3C2=O
Molecular Formula:
C16H12O2
Molecular Weight:
236.26 g/mol
2,3-Dimethylanthraquinone
CAS No.: 6531-35-7
Cat. No.: VC21322769
Molecular Formula: C16H12O2
Molecular Weight: 236.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2,3-Dimethylanthraquinone is 2,3-dimethyl substituted anthraquinone and its synthesis has been reported. Electron transfer rate constants for the reaction between radical anions of 2,3-dimethylanthraquinone with benzyl bromide has been evaluated. The photoreactivity of 2,3-dimethylanthraquinone has been evaluated to investigate its usefulness as a photo-reagent for the analysis of ginsenosides using photoreduction fluorescence (PRF) detection method. |
|---|---|
| CAS No. | 6531-35-7 |
| Molecular Formula | C16H12O2 |
| Molecular Weight | 236.26 g/mol |
| IUPAC Name | 2,3-dimethylanthracene-9,10-dione |
| Standard InChI | InChI=1S/C16H12O2/c1-9-7-13-14(8-10(9)2)16(18)12-6-4-3-5-11(12)15(13)17/h3-8H,1-2H3 |
| Standard InChI Key | KIJPZYXCIHZVGP-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1C)C(=O)C3=CC=CC=C3C2=O |
| Canonical SMILES | CC1=CC2=C(C=C1C)C(=O)C3=CC=CC=C3C2=O |
| Melting Point | 210.8 °C |
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